ロタウストリン

概要

説明

科学的研究の応用

Lotaustralin has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is studied for its role in the biosynthesis of cyanogenic glucosides and its potential use in metabolic engineering to produce cyanogenic compounds . In biology, lotaustralin is used to study plant defense mechanisms, as it is a part of the plant’s chemical defense against herbivores . In medicine, the toxic effects of hydrogen cyanide released from lotaustralin hydrolysis are of interest for understanding cyanide poisoning and developing antidotes .

作用機序

ロタウストリンは、加水分解によるシアン化水素の放出を通じてその効果を発揮します。 リナマラーゼ酵素は、ロタウストリンの加水分解を触媒して、グルコースとシアン化水素を生成します . シアン化水素は、ミトコンドリアの電子伝達系におけるシトクロムcオキシダーゼを阻害し、細胞の低酸素症と毒性を引き起こします . このメカニズムは、草食動物に対する植物の防御戦略の重要な部分です .

類似の化合物との比較

ロタウストリンは、同じ植物に見られる別のシアン配糖体であるリナマリンと構造的に類似しています . 両方の化合物は加水分解を受けてシアン化水素を放出しますが、アグリコン構造が異なります。 ロタウストリンはメチルエチルケトンシアンヒドリンのアグリコンを持ち、一方リナマリンはアセトンシアンヒドリンのアグリコンを持ちます . この構造の違いは、生合成経路とそれに伴う酵素に影響を与えます .

類似の化合物のリスト:- リナマリン

- デュリン

- プルナシン

- アミグダリン

生化学分析

Biochemical Properties

Lotaustralin plays a significant role in plant defense mechanisms against herbivores through the release of hydrogen cyanide . It interacts with specific β-glucosidases, such as BGD2, which can hydrolyze both lotaustralin and linamarin, another cyanogenic glucoside .

Cellular Effects

The cellular effects of lotaustralin are primarily related to its role in cyanogenesis, the release of hydrogen cyanide upon tissue damage . This process can influence cell function and impact various cellular processes, including cell signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of lotaustralin involves its enzymatic degradation by β-glucosidases, leading to the release of hydrogen cyanide . This process includes binding interactions with biomolecules, enzyme activation, and changes in gene expression .

Metabolic Pathways

Lotaustralin is involved in the metabolic pathway of cyanogenesis . It interacts with enzymes such as CYP71E7, which catalyzes the conversion of isoleucine-derived oximes into their corresponding cyanohydrins in the biosynthesis of lotaustralin .

準備方法

合成ルートおよび反応条件: ロタウストリンは、植物の生合成経路を通じて合成できます。 このプロセスには、アミノ酸のバリンとイソロイシンを対応するオキシムとシアンヒドリンに変換し、その後グルコシル化してロタウストリンを形成することが含まれます . この経路に関与する主要な酵素は、アミノ酸をオキシムに変換するCYP79D1およびCYP79D2、およびオキシムをシアンヒドリンに変換するCYP71E7です .

工業的製造方法: 植物の生合成経路は、遺伝子組み換え植物または必要な酵素を発現する微生物システムを使用して、大規模生産のために利用できます .

化学反応の分析

反応の種類: ロタウストリンは、リナマラーゼ酵素によって加水分解され、グルコースと有毒化合物であるシアン化水素の前駆体を生成します . この反応は、配糖体結合が切断される置換反応の一種です。

一般的な試薬と条件: ロタウストリンの加水分解は、通常、リナマラーゼ酵素の存在下で、穏やかな酸性または中性条件下で行われます . この反応は、他のグリコシダーゼによっても触媒される可能性があります。

生成される主な生成物: ロタウストリンの加水分解から生成される主な生成物は、グルコースとシアン化水素です . シアン化水素は、生物学的に重大な影響を与える可能性のある有毒化合物です。

科学研究への応用

ロタウストリンは、特に化学、生物学、医学の分野で、いくつかの科学研究への応用があります。 化学では、シアン配糖体の生合成における役割と、代謝工学によってシアン系化合物を生成するための潜在的な利用について研究されています . 生物学では、ロタウストリンは、植物の化学的防御の一環として、草食動物に対する植物の防御メカニズムを研究するために使用されます . 医学では、ロタウストリンの加水分解によって放出されるシアン化水素の毒性効果は、シアン化物中毒の理解と解毒剤の開発に役立ちます .

類似化合物との比較

Lotaustralin is structurally similar to linamarin, another cyanogenic glucoside found in the same plants . Both compounds undergo hydrolysis to release hydrogen cyanide, but they differ in their aglycone structures. Lotaustralin has a methyl ethyl ketone cyanohydrin aglycone, while linamarin has an acetone cyanohydrin aglycone . This structural difference affects their biosynthesis pathways and the enzymes involved .

List of Similar Compounds:- Linamarin

- Dhurrin

- Prunasin

- Amygdalin

These compounds share similar biosynthesis pathways and mechanisms of action, but they differ in their aglycone structures and the specific plants in which they are found .

特性

IUPAC Name |

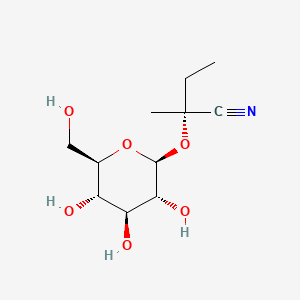

2-methyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO6/c1-3-11(2,5-12)18-10-9(16)8(15)7(14)6(4-13)17-10/h6-10,13-16H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEWBWVMTOYUPHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C#N)OC1C(C(C(C(O1)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Lotaustralin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033865 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

534-67-8 | |

| Record name | Lotaustralin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033865 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

139 °C | |

| Record name | Lotaustralin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033865 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does lotaustralin contribute to plant defense mechanisms?

A1: Lotaustralin, upon hydrolysis by specific β-glucosidases, releases hydrogen cyanide (HCN). [, , , ] This rapid release of HCN acts as a deterrent against herbivores and deters feeding. [, , ]

Q2: Does the ratio of lotaustralin to linamarin, another cyanogenic glucoside, influence plant defense?

A2: Research suggests that the ratio of lotaustralin to linamarin can vary depending on plant species and even cultivars. [, , , ] This variation may impact the efficacy of defense against specific herbivores due to differences in their tolerance to these compounds.

Q3: What is the molecular formula and weight of lotaustralin?

A3: Lotaustralin has the molecular formula C14H21NO6 and a molecular weight of 303.31 g/mol.

Q4: What spectroscopic data is available for characterizing lotaustralin?

A4: Lotaustralin has been characterized using various spectroscopic techniques, including NMR (Nuclear Magnetic Resonance) [, , , , ], mass spectrometry [, , ], and infrared spectroscopy [, ].

Q5: How stable is lotaustralin under different processing conditions?

A5: Lotaustralin, being water-soluble, is susceptible to degradation during processing techniques involving water, such as soaking and boiling. [] These methods are often employed to reduce cyanide levels in cassava for safe consumption. []

Q6: What enzymes are involved in the biosynthesis and hydrolysis of lotaustralin?

A6: Cytochrome P450 enzymes, particularly those belonging to the CYP79 family, play a crucial role in the biosynthesis of lotaustralin from the amino acid isoleucine. [, , , ] Hydrolysis of lotaustralin, leading to HCN release, is catalyzed by specific β-glucosidases. [, , , , , ]

Q7: Have there been any computational studies on lotaustralin?

A7: While detailed computational studies specifically focusing on lotaustralin are limited in the provided research, comparative homology modeling has been used to understand the substrate specificity of β-glucosidases involved in lotaustralin hydrolysis. [, ]

Q8: How does the structure of lotaustralin relate to its biological activity?

A8: The presence of the nitrile group (-CN) in the structure of lotaustralin is crucial for its ability to release HCN upon hydrolysis. [, , , ] Modification of this group would abolish its cyanogenic potential.

Q9: What strategies can be employed to enhance the stability of lotaustralin in formulations?

A9: The provided research primarily focuses on lotaustralin in its natural context within plants. Further research is needed to explore formulation strategies for enhancing its stability.

Q10: What are the safety concerns associated with lotaustralin?

A10: Lotaustralin itself is not acutely toxic, but its breakdown product, HCN, is highly poisonous. [, , , , , ] Proper processing of cassava, a major source of lotaustralin, is crucial to remove cyanide and ensure its safety for consumption. [, , ]

Q11: What analytical techniques are commonly used to quantify lotaustralin?

A11: High-performance liquid chromatography (HPLC) [, , , ], often coupled with mass spectrometry [, , ], is widely used for quantifying lotaustralin in plant material. Traditional methods like the picrate method are also employed. [, ]

Q12: What is the evolutionary significance of cyanogenesis in plants like cassava?

A12: Cyanogenesis, facilitated by compounds like lotaustralin, is believed to have evolved as a defense mechanism in plants against herbivory. [, , , , ] This chemical defense provides a selective advantage, enabling these plants to thrive in specific ecological niches.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。